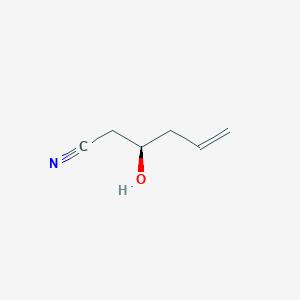
5-Hexenenitrile, 3-hydroxy-, (3R)-
Descripción general
Descripción
5-Hexenenitrile, 3-hydroxy-, (3R)- is an organic compound with the molecular formula C6H9NO It is a hydroxynitrile, meaning it contains both a hydroxy (-OH) and a nitrile (-CN) functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexenenitrile, 3-hydroxy-, (3R)- can be achieved through several methods. One common approach involves the nucleophilic addition of hydrogen cyanide (HCN) to an appropriate aldehyde or ketone. This reaction typically requires a catalyst and is carried out under controlled conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of 5-Hexenenitrile, 3-hydroxy-, (3R)- often involves large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and yield. These processes may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hexenenitrile, 3-hydroxy-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium cyanide (NaCN) and potassium cyanide (KCN) are often employed.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Aplicaciones Científicas De Investigación
5-Hexenenitrile, 3-hydroxy-, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Hexenenitrile, 3-hydroxy-, (3R)- involves its interaction with various molecular targets and pathways. The hydroxy and nitrile groups play crucial roles in its reactivity and interactions with other molecules. For example, the nitrile group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
5-Hexenenitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
3-Hydroxy-2-methylpropanenitrile: Contains a similar functional group arrangement but differs in the carbon chain structure.
2-Hydroxy-2-methylpropanenitrile: Another hydroxynitrile with a different carbon backbone.
Uniqueness: 5-Hexenenitrile, 3-hydroxy-, (3R)- is unique due to its specific stereochemistry and the presence of both hydroxy and nitrile functional groups. This combination of features makes it particularly valuable in synthetic chemistry and various research applications.
Propiedades
IUPAC Name |
(3R)-3-hydroxyhex-5-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-6(8)4-5-7/h2,6,8H,1,3-4H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERHTVNDLZUFBU-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[3-(4-chlorophenyl)phenyl]boronic acid](/img/structure/B3247291.png)






